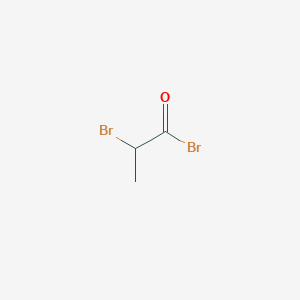

2-Bromopropionyl bromide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromopropionyl bromide can be synthesized by the reaction of propionic acid with bromine and phosphorus tribromide. The reaction takes place at low temperature and yields a mixture of this compound and propionic acid bromide. The mixture can be separated by distillation or chromatography .

Industrial Production Methods: In industrial settings, this compound is typically produced through the bromination of propionyl chloride in the presence of aluminum bromide. This method is preferred due to its higher yield and efficiency .

化学反応の分析

Acylation Reactions

The acyl bromide group facilitates nucleophilic substitutions, forming esters, amides, and ketones:

Esterification

Reaction with alcohols or phenols in the presence of a base (e.g., K₂CO₃) produces β-ketoesters :

Amidation

Amines react with this compound to yield amides, critical in peptide synthesis :

Grignard Reactions

Grignard reagents (e.g., CH₃MgBr) attack the carbonyl group, forming ketones :

Polymerization Initiator

This compound serves as a macroinitiator in atom transfer radical polymerization (ATRP) for synthesizing polymers like polyacrylates :

-

Mechanism : The bromide initiates polymerization by transferring bromine to a metal catalyst (e.g., CuBr), generating radicals .

-

Example: Grafting poly(methyl methacrylate) (PMMA) onto cellulose via ATRP .

Key Data :

-

Substitution of 11 mol% chain extender OHs with Br-CNF in polyurethanes increased modulus by 3× and strength by 4× .

Cellulose Modification

The compound esterifies cellulose hydroxyl groups, producing hydrophobic cellulose nanofibrils (Br-CNFs) for advanced materials :

Table 2: Cellulose Esterification Efficiency

| BPB : AGU Molar Ratio | Reaction Time (h) | Br Add-On (mmol/g) |

|---|---|---|

| 1 : 1 | 12 | 0.6 |

| 5 : 1 | 12 | 6.0 |

| 10 : 1 | 12 | 7.2 |

Hydrolysis and Stability

This compound hydrolyzes in water to form propionic acid and HBr :

科学的研究の応用

Polymer Synthesis

A. Macroinitiators for Polymerization

2-Bromopropionyl bromide serves as a macroinitiator in atom transfer radical polymerization (ATRP). It enables the synthesis of complex polymers by initiating the polymerization of acrylates, which can lead to the development of advanced materials with tailored properties. For instance, BPB has been utilized to prepare bromoester terminated poly(3-hexylthiophene), a material of interest in organic electronics due to its semiconducting properties .

B. Graft Copolymers from Cellulose

A significant application of BPB is in the preparation of graft copolymers from cellulose. In one study, cellulose was acylated using BPB in an ionic liquid, resulting in cellulose macroinitiators that facilitated the synthesis of graft copolymers through ATRP . This method enhances the functionalization of cellulose, making it suitable for various applications in biocomposites and drug delivery systems.

Nanomaterials Development

A. Esterified Cellulose Nanofibrils

BPB has been employed to synthesize 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs). These nanofibrils exhibit excellent dispersibility and reactivity, making them suitable for use as reinforcing agents in polyurethane matrices. The incorporation of Br-CNFs into polyurethanes has led to significant improvements in mechanical properties, including modulus and strength, attributed to optimized covalent bonding and enhanced hydrogen bonding interactions .

| Property | Value |

|---|---|

| Thickness | 4.6 nm |

| Width | 29.3 nm |

| Length | 1 μm |

| Yield | 71% |

| Crystallinity | 48% |

Drug Delivery Systems

A. Miktoarm Star Polymers

In drug delivery applications, BPB has been used to synthesize miktoarm star polymers that can encapsulate therapeutic agents effectively. These polymers demonstrated low cytotoxicity and were capable of self-assembly into micelles, which improved drug loading efficiencies compared to traditional linear polymers . For example, the incorporation of BPB allowed for the sequential functionalization of polymer cores, enhancing their ability to deliver drugs like doxorubicin efficiently.

Surface Modification Techniques

A. Hydrophobic Coatings

The hydrophobic properties imparted by BPB-modified cellulose nanofibrils have opened avenues for developing coatings with desirable water-repellent characteristics. The successful esterification process confirmed by FTIR and NMR analysis indicates that nearly half of the hydroxyl groups on cellulose were converted to 2-bromopropionyl esters, significantly altering its surface properties . This modification can be utilized in various applications ranging from packaging materials to biomedical devices.

作用機序

The mechanism of action of 2-Bromopropionyl bromide involves its reactivity as an acylating agent. It reacts with nucleophiles, such as alcohols and amines, to form esters and amides, respectively. The molecular targets include hydroxyl and amino groups, which are acylated to form the corresponding products .

類似化合物との比較

- α-Bromoisobutyryl bromide

- Bromoacetyl bromide

- 2-Bromo-2-methylpropionic acid

- 2-Bromopropionic acid

Comparison: 2-Bromopropionyl bromide is unique due to its specific reactivity and applications in ATRP reactions. While similar compounds like α-Bromoisobutyryl bromide and bromoacetyl bromide are also used as acylating agents, this compound is particularly valuable in the synthesis of cellulose macroinitiators and bromoester terminated polymers .

生物活性

2-Bromopropionyl bromide (BPB) is an organobromine compound that has garnered attention for its potential applications in various fields, particularly in polymer chemistry and biochemistry. This article explores the biological activity of BPB, focusing on its synthesis, applications, and the biological implications of its derivatives.

Synthesis and Properties

BPB is typically synthesized through the reaction of propionic acid with phosphorus tribromide or by the bromination of propionyl chloride. It is characterized by its bromine substituents, which enhance its reactivity and facilitate various chemical transformations.

1. Esterification Reactions

BPB has been effectively used to modify cellulose through esterification, resulting in 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs). This modification enhances the solubility and dispersibility of cellulose in organic solvents like dimethylformamide (DMF), making it suitable for various applications in materials science .

Table 1: Properties of 2-Bromopropionyl Esterified Cellulose Nanofibrils

| Property | Value |

|---|---|

| Thickness | 4.6 nm |

| Width | 29.3 nm |

| Length | 1 μm |

| Yield | 71% |

| Crystallinity | 48% |

2. Mechanical Properties

The incorporation of Br-CNFs into polyurethane (PU) matrices has shown significant improvements in mechanical properties. For instance, PUs modified with Br-CNFs exhibited a modulus increase of over three times and nearly four times higher strength compared to unmodified PUs. This enhancement is attributed to optimized covalent bonding and increased hydrogen bonding interactions within the polymer matrix .

Case Study 1: Polyurethane Composites

In a study evaluating the mechanical properties of PU composites containing Br-CNFs, it was found that even small amounts (0.3 wt%) of Br-CNF significantly improved tensile strength and modulus. The experimental results exceeded predictions made by the Halpin–Tsai model, indicating a strong interaction between Br-CNFs and the PU matrix .

Case Study 2: Graft Polymerization

Another research focused on the synthesis of cellulose-graft-poly(methyl methacrylate) (PMMA) using BPB as a macro-initiator. The study demonstrated that BPB effectively initiated radical polymerization, leading to enhanced solubility and reduced hydrogen bonding in cellulose, thereby improving its usability in various applications .

Toxicity and Safety

While BPB has valuable applications, its biological activity raises concerns regarding toxicity. Studies indicate that compounds containing bromine can exhibit cytotoxic effects at certain concentrations. Therefore, proper safety measures must be taken when handling BPB to mitigate potential risks associated with exposure .

特性

IUPAC Name |

2-bromopropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c1-2(4)3(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLHORFDXDLILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862201 | |

| Record name | Propanoyl bromide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-76-8 | |

| Record name | 2-Bromopropionyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl bromide, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl bromide, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl bromide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropionyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Bromopropionyl bromide enable the synthesis of graft copolymers?

A1: this compound serves as a key reagent for introducing ATRP initiating sites onto various polymers. This modification enables the controlled growth of a different polymer chain from the modified sites, resulting in the formation of graft copolymers. [, , , , , , , , , ]

Q2: Can you elaborate on the role of this compound in modifying cellulose for material applications?

A2: this compound reacts with the hydroxyl groups of cellulose, introducing 2-bromopropanoate esters. This modification alters cellulose's hydrophobicity and reactivity, enabling its use in applications like hydrophobic coatings and as a component in polyurethane synthesis. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C3H4Br2O, and the molecular weight is 215.85 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: FTIR, 1H NMR, and 13C NMR are routinely used to confirm the successful incorporation of this compound into polymers and to analyze the structure of the resulting derivatives. [, , , , , , , , ]

Q5: What solvents are suitable for reactions involving this compound?

A5: The choice of solvent depends on the specific reaction. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ionic liquids like 1-allyl-3-methylimidazolium chloride. [, , , , ]

Q6: How does this compound contribute to controlled radical polymerization techniques like ATRP?

A6: The bromine atom in this compound acts as an initiating site for ATRP. This allows for the controlled growth of polymer chains with predetermined molecular weights and narrow polydispersity indices. [, , , , , , , , , , , , , , , , , , , ]

Q7: Can this compound be used in conjunction with other polymerization techniques?

A7: Yes, it can be used in combination with techniques like ring-opening polymerization (ROP) to synthesize block copolymers with complex architectures. [, , , ]

Q8: Has computational chemistry been employed to study this compound's interactions?

A8: Yes, computational studies using density functional theory (DFT) have been performed to investigate the interaction of this compound with materials like graphene oxide. These studies provide insights into the thermodynamic and structural parameters of the resulting complexes. []

Q9: How does the structure of this compound contribute to its reactivity?

A9: The presence of the bromine atom adjacent to the carbonyl group makes the molecule highly reactive, facilitating its use in esterification and other reactions.

Q10: Are there any specific storage conditions recommended for this compound?

A10: As a reactive chemical, it is generally recommended to store this compound under cool, dry conditions and away from incompatible materials.

Q11: What are some examples of cross-disciplinary applications of materials synthesized using this compound?

A28: The unique properties of polymers synthesized using this compound, such as stimuli-responsiveness and biodegradability, make them promising for applications in drug delivery, biomedicine, and nanotechnology. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。